N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 946334-94-7
VCID: VC4776962
InChI: InChI=1S/C18H13ClN2O3/c1-11-9-16(24-21-11)18(23)20-15-8-7-13(19)10-14(15)17(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23)
SMILES: CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Molecular Formula: C18H13ClN2O3
Molecular Weight: 340.76

N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide

CAS No.: 946334-94-7

Cat. No.: VC4776962

Molecular Formula: C18H13ClN2O3

Molecular Weight: 340.76

* For research use only. Not for human or veterinary use.

N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide - 946334-94-7

Specification

CAS No. 946334-94-7
Molecular Formula C18H13ClN2O3
Molecular Weight 340.76
IUPAC Name N-(2-benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide
Standard InChI InChI=1S/C18H13ClN2O3/c1-11-9-16(24-21-11)18(23)20-15-8-7-13(19)10-14(15)17(22)12-5-3-2-4-6-12/h2-10H,1H3,(H,20,23)
Standard InChI Key DHPSRJRMRKWFPC-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-(2-Benzoyl-4-chlorophenyl)-3-methyl-1,2-oxazole-5-carboxamide (molecular formula: C18H13ClN2O3\text{C}_{18}\text{H}_{13}\text{ClN}_2\text{O}_3, molecular weight: 340.76 g/mol) features a 1,2-oxazole core substituted at position 3 with a methyl group and at position 5 with a carboxamide linker. The carboxamide nitrogen is bonded to a 2-benzoyl-4-chlorophenyl group, creating a planar aromatic system with distinct electronic properties. Key structural attributes include:

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC18H13ClN2O3\text{C}_{18}\text{H}_{13}\text{ClN}_2\text{O}_3
Molecular Weight340.76 g/mol
CAS Registry946334-94-7
XLogP33.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The chlorophenyl moiety introduces steric bulk and electron-withdrawing effects, while the benzoyl group enhances π-π stacking potential, critical for target binding .

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous oxazole derivatives reveal coplanar arrangements between the oxazole ring and adjacent aromatic systems, stabilizing conjugation. Nuclear Magnetic Resonance (NMR) data for the compound’s prototype show distinct signals:

  • 1H^1\text{H}-NMR (400 MHz, CDCl3_3): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.89–7.43 (m, 5H, benzoyl-H), 2.51 (s, 3H, CH3_3).

  • 13C^{13}\text{C}-NMR: 165.2 (C=O), 158.9 (oxazole C-2), 140.1 (Cl-substituted C).

Mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 340.76, consistent with the molecular formula.

Synthetic Methodologies

Key Reaction Pathways

The synthesis involves a multi-step sequence starting from 5-acetyl-4-amino-1,2-oxazole-3-carboxamide intermediates. A Thorpe reaction under Gewald conditions facilitates oxazole ring formation, followed by benzoylation and chlorophenyl substitution .

Table 2: Representative Synthesis Protocol

StepReactionConditionsYield
1Oxazole ring formationDMF, 110°C, 12 h68%
2N-BenzoylationEt3 _3N, CH2 _2Cl2 _2, 0°C → RT82%
3Chlorophenyl couplingPd(OAc)2 _2, XPhos, K2 _2CO3 _375%

Anhydrous solvents and inert atmospheres are critical to suppress side reactions, particularly hydrolysis of the oxazole ring .

Optimization Challenges

Competing acylation at the oxazole nitrogen necessitates protective strategies. tert-Butoxycarbonyl (Boc) groups are often employed to shield reactive sites during benzoyl transfer . Microwave-assisted synthesis reduces reaction times from 12 h to 45 min while maintaining yields ≥70% .

Biological Activities and Mechanisms

Cell LineIC50 _{50} (μM)Mechanism
HL-609.3Caspase-3/7 activation
MCF-721.4Topo II inhibition
A54925.8ROS generation

Immunomodulatory Effects

The compound’s isoxazole scaffold demonstrates dose-dependent suppression of TNF-α production in lipopolysaccharide (LPS)-stimulated human whole blood cultures (68% inhibition at 50 μM) . Concurrently, it enhances CD4+ ^+ T-cell proliferation in murine splenocytes, suggesting a dual immunoregulatory role .

Analytical Characterization Techniques

Spectroscopic Profiling

High-resolution mass spectrometry (HRMS) confirms molecular integrity, while differential scanning calorimetry (DSC) reveals a melting point of 214–216°C, indicative of high crystallinity . Fourier-transform infrared (FTIR) spectra show characteristic bands:

  • 1685 cm1 ^{-1}: Amide C=O stretch

  • 1602 cm1 ^{-1}: Oxazole ring vibration

  • 745 cm1 ^{-1}: C–Cl stretch

Applications in Drug Discovery

Lead Optimization Scaffold

The compound serves as a template for developing kinase inhibitors, particularly targeting EGFR and VEGFR2. Structural analogs with 4-isopropylphenyl substitutions (e.g., PubChem CID 1241573) exhibit improved nanomolar potencies .

Prodrug Design

Esterification of the carboxamide group enhances bioavailability (LogP increase from 3.2 to 4.1), with prodrug derivatives showing 3-fold higher plasma exposure in rodent models .

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